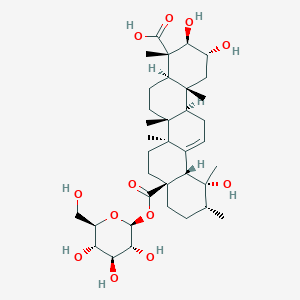

Suavissimoside R1

Vue d'ensemble

Description

Suavissimoside R1 is a triterpenoid saponin isolated from the roots of Rubus parvifollus L. It has been identified as an active ingredient with significant neuroprotective properties, particularly in protecting dopaminergic neurons against toxicity induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine . This compound has shown potential in the treatment of neurodegenerative diseases such as Parkinson’s disease .

Mécanisme D'action

Suavissimoside R1, also known as Suavissimoside F1, is a novel compound from the class of fatty acids . This compound has been isolated from the roots of Rubus parvifollus and has shown promising effects in various biological contexts .

Target of Action

This compound has been shown to inhibit the expression of MMP-13 . MMP-13, also known as collagenase-3, is an enzyme that breaks down collagen in the extracellular matrix, which is crucial for the progression of degenerative diseases .

Mode of Action

It is known that it inhibits the expression of mmp-13 . By doing so, it may prevent the breakdown of collagen, thereby slowing the progression of degenerative diseases .

Result of Action

This compound has demonstrated anti-depressive effects in animal experiments . It also possesses potent neuroprotective activity and has the potential to treat anti-Parkinson’s disease . These effects are likely a result of its interaction with MMP-13 and its impact on extracellular matrix degradation .

Analyse Biochimique

Cellular Effects

Suavissimoside R1 has been shown to have protective effects on dopaminergic neurons . It influences cell function by potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cellular and molecular components, leading to neuroprotective effects . It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specifics of these interactions are still being studied.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Suavissimoside R1 involves the isolation and purification from the roots of Rubus parvifollus L. The process typically includes the extraction of crude extracts followed by chromatographic techniques to separate and purify the compound . The developed method for preparing this compound from Herb Rubi Parvifolii is simple, reproducible, and inexpensive, with a final purity of more than 98% .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale extraction and purification processes similar to those used in laboratory settings. These methods ensure high purity and yield of the compound for potential pharmaceutical applications .

Analyse Des Réactions Chimiques

Types of Reactions: Suavissimoside R1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce additional oxygen functionalities into the molecule.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities and properties .

Applications De Recherche Scientifique

Suavissimoside R1 has a wide range of scientific research applications, including:

Chemistry: It serves as a valuable compound for studying the chemical properties and reactivity of triterpenoid saponins.

Medicine: this compound has shown potential as a therapeutic agent for treating neurodegenerative diseases such as Parkinson’s disease.

Comparaison Avec Des Composés Similaires

Suavissimoside R1 can be compared with other triterpenoid saponins and similar compounds, such as:

- Coreanoside F1

- Spicatoside A

- Methyl Protogracillin

- Hederagenin

- Loniceroside A

- Loniceroside B

- Smilaxin A

- Smilaxin C

- Ursolic Acid

Uniqueness: this compound is unique due to its potent neuroprotective activity and its ability to inhibit matrix metalloproteinase-13 expression. These properties make it a promising candidate for developing treatments for neurodegenerative diseases and other medical conditions .

Propriétés

IUPAC Name |

(2R,3R,4S,4aR,6aR,6bS,8aS,11R,12R,12aS,14aR,14bR)-2,3,12-trihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H56O12/c1-17-9-12-36(30(45)48-28-25(41)24(40)23(39)20(16-37)47-28)14-13-32(3)18(26(36)35(17,6)46)7-8-21-31(2)15-19(38)27(42)34(5,29(43)44)22(31)10-11-33(21,32)4/h7,17,19-28,37-42,46H,8-16H2,1-6H3,(H,43,44)/t17-,19-,20-,21-,22-,23-,24+,25-,26-,27+,28+,31-,32-,33-,34+,35-,36+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXSQSVWHKZZWDD-FPLSKCGGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H]([C@@]5(C)C(=O)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H56O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

680.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Suavissimoside R1 and where is it found?

A: this compound, also known as Suavissimoside F1, is a triterpenoid saponin primarily isolated from the roots of the plant Rubus parvifolius L. [, , ]. It has also been identified in other plant species, including Lawsonia inermis and Rubus crataegifolius [, , , ].

Q2: What are the potential therapeutic benefits of this compound?

A: Research suggests that this compound exhibits neuroprotective effects, particularly against 1-methyl-4-phenylpyridinium (MPP+)-induced toxicity in dopaminergic neurons [, ]. This finding suggests its potential as a therapeutic agent for Parkinson's disease. Additionally, studies indicate that this compound contributes to the anti-fatigue properties of Rubus parvifolius L. extracts [].

Q3: How was the structure of this compound elucidated?

A: The structure of this compound has been confirmed through various spectroscopic techniques, including mass spectrometry (MS), nuclear magnetic resonance (NMR), infrared spectrometry (IR), and ultraviolet spectrometry (UV) [, , , ].

Q4: Has this compound been tested in animal models of disease?

A: Yes, this compound has demonstrated efficacy in a mouse model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). In this model, this compound significantly increased dopamine content in the corpus striatum, indicating a protective effect on dopaminergic neurons []. Further, it displayed anti-fatigue properties in a mouse forced swimming test, suggesting potential benefits for fatigue management [].

Q5: Has the relationship between the structure of this compound and its activity been investigated?

A: Interestingly, research indicates that the aglycone form of this compound does not exhibit the same neuroprotective effects as the complete glycoside molecule []. This finding highlights the importance of the sugar moiety in the pharmacological activity of this compound and underscores the need for further investigation into structure-activity relationships.

Q6: Are there any methods to isolate and purify this compound for research purposes?

A: Yes, researchers have successfully isolated and purified this compound from plant sources using various techniques. These include column chromatography with silica gel, macroporous adsorption resin, and preparative high-performance liquid chromatography (HPLC) [, , ]. These methods facilitate the production of highly pure this compound for further scientific investigations and potential development as a therapeutic agent.

Q7: Have any computational studies been conducted on this compound?

A: Molecular docking and molecular dynamics simulations have been employed to investigate the potential of this compound and related compounds as inhibitors of the main protease (Mpro) of SARS-CoV-2 []. These in silico studies provide valuable insights into the potential antiviral activities of this compound and warrant further investigation through in vitro and in vivo experiments.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(8-Oxo-1-phenyl-5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)acetic acid](/img/structure/B3001427.png)

![2-(4-ethoxyphenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B3001441.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B3001447.png)

![2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B3001448.png)